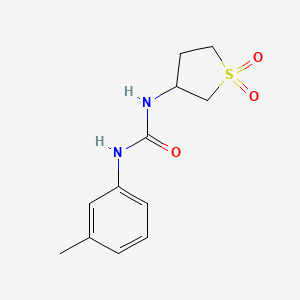

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Applications De Recherche Scientifique

Urea in Protein Stability and Folding

Urea plays a significant role in the stability and folding of proteins. Its impact on the equilibrium between the folded and unfolded protein states has been extensively studied. Urea acts as a denaturant, favoring the unfolded state of proteins, which is crucial for understanding protein folding mechanisms and stability. This understanding is pivotal for various scientific and biotechnological applications, where protein stability is of paramount importance (Canchi & Garcia, 2013).

Urea Biosensors and Detection

The development of urea biosensors has seen significant advancements, with applications in detecting and quantifying urea concentrations in various contexts. Urea biosensors utilize enzyme urease as a bioreceptor element, with innovations in materials used for enzyme immobilization. These biosensors have applications in medical diagnostics, environmental monitoring, and the food industry, where urea concentration is a critical parameter (Botewad et al., 2021).

Urea in Ruminant Nutrition

In the context of ruminant nutrition, urea serves as a non-protein nitrogen source, replacing feed proteins to economically meet the dietary protein requirements of ruminants. Urea's metabolism in the rumen, facilitated by bacterial urease, is critical for the synthesis of microbial proteins, showcasing its importance in agricultural practices and animal feed formulation (Jin et al., 2018).

Ureas in Drug Design

The unique hydrogen-binding capabilities of ureas have been exploited in drug design, where they play a role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Urea derivatives are incorporated into small molecules displaying a broad range of bioactivities, underscoring the versatility and importance of urea in medicinal chemistry (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Recent studies have explored the potential of urea as a hydrogen carrier for fuel cells. Urea's advantages include non-toxicity, stability, ease of transport, and storage. This positions urea as a promising candidate for sustainable and long-term energy supply, offering a viable alternative to conventional hydrogen carriers (Rollinson et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.

I hope this general approach helps you in your study of “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea”. If you have access to more specific information or resources, you could apply this approach to gain a comprehensive understanding of the compound.

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9-3-2-4-10(7-9)13-12(15)14-11-5-6-18(16,17)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXCYFXBOPWKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)